molecular formula C10H16ClN B1433220 2-(2-Methylphenyl)propan-2-amine hydrochloride CAS No. 1439899-51-0

2-(2-Methylphenyl)propan-2-amine hydrochloride

Cat. No.: B1433220
CAS No.: 1439899-51-0
M. Wt: 185.69 g/mol
InChI Key: XISFOXBYRQWDNK-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15N·HCl and a molecular weight of 185.69 g/mol . It features a propan-2-amine core with a 2-methylphenyl substituent, forming a tertiary amine structure . The compound is supplied as the hydrochloride salt to enhance its stability and solubility for various research applications. As a specialized amine, it is of significant interest in organic chemistry and pharmaceutical research for the synthesis of novel compounds and as a standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISFOXBYRQWDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-51-0
Record name 2-(2-methylphenyl)propan-2-amine hydrochloride
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Preparation Methods

Synthesis via Reduction of 2-Methylphenylacetonitrile

Overview:
The most common laboratory and industrial synthesis method involves the reduction of 2-methylphenylacetonitrile to the corresponding amine, followed by conversion to the hydrochloride salt.

Procedure:

  • Step 1: 2-Methylphenylacetonitrile is subjected to reduction using strong reducing agents such as lithium aluminum hydride (LiAlH4). This step converts the nitrile group (-CN) into a primary amine (-CH2NH2), yielding 2-(2-methylphenyl)propan-2-amine.
  • Step 2: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt, which is more stable and easier to handle.

Reaction Conditions:

  • Reduction typically occurs in anhydrous ether solvents under inert atmosphere to prevent side reactions.
  • The hydrochloride salt formation is done by bubbling HCl gas or adding concentrated HCl in an appropriate solvent.

Industrial Scale Adaptations:

  • Use of automated reactors and continuous flow systems improves yield and scalability.
  • Optimization of temperature, solvent choice, and reagent stoichiometry enhances efficiency.
Step Reactants Reagents/Conditions Product
1 2-Methylphenylacetonitrile LiAlH4 in ether, inert atmosphere 2-(2-Methylphenyl)propan-2-amine
2 2-(2-Methylphenyl)propan-2-amine HCl (gas or solution) 2-(2-Methylphenyl)propan-2-amine hydrochloride

Chemical Reaction Analysis Relevant to Preparation

Key Reaction Types:

  • Reduction: Conversion of nitriles or acids to amines using LiAlH4 or sodium borohydride (NaBH4).
  • Salt Formation: Reaction of free amines with hydrochloric acid to form stable hydrochloride salts.
  • Substitution: Formation of nitrile intermediates via nucleophilic substitution of benzyl halides.

Common Reagents and Conditions:

Reaction Type Reagents Solvents/Conditions Notes
Reduction LiAlH4, NaBH4 Ether (LiAlH4), Methanol (NaBH4) LiAlH4 preferred for nitriles
Salt Formation HCl (gas or aqueous) Ether, Alcohols Produces hydrochloride salt
Substitution Organic base (e.g., NaH) THF, Dioxane, Toluene, Hexane Low temperature for selectivity

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nitrile Reduction + HCl Salt 2-Methylphenylacetonitrile LiAlH4 in ether, HCl gas or solution Straightforward, scalable Requires careful handling of LiAlH4
Benzyl Halide + Nitrile Route Benzyl chloride/bromide + isobutyronitrile Organic base, low temp (-78°C to 0°C), then base at 80-220°C Versatile for substituted analogs Multi-step, requires temperature control
Stock Solution Preparation Pure hydrochloride salt DMSO, corn oil, PEG300, Tween 80 Enables biological use Not a synthetic method

Scientific Research Applications

2-(2-Methylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

  • Amine Type : The tertiary amine in the target compound contrasts with Ortetamine’s primary amine, altering basicity and metabolic stability .
  • Functional Groups : Prilocaine’s amide group distinguishes it from the target’s amine structure, explaining its use in anesthesia rather than CNS modulation .

Pharmacological Comparison

  • Amphetamine Analogs (PMMA, 4-FMA) : These compounds share the propan-2-amine backbone but feature electron-donating substituents (e.g., methoxy, fluoro) that enhance serotonin receptor affinity, leading to entactogenic or stimulant effects . The target’s ortho-methyl group may reduce such activity due to steric effects.
  • Ortetamine HCl : As a primary amine, Ortetamine exhibits higher volatility and faster metabolism compared to the target compound, influencing its pharmacokinetic profile .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves water solubility across all compounds, facilitating formulation for intravenous or oral administration.

Biological Activity

2-(2-Methylphenyl)propan-2-amine hydrochloride, a compound belonging to the amphetamine class, has garnered attention for its potential biological activities, particularly in the context of pharmacology and neurochemistry. With a molecular formula of C₁₀H₁₆ClN and a molecular weight of approximately 149.23 g/mol, this compound features a propan-2-amine backbone substituted with a 2-methylphenyl group, which may influence its pharmacological profile and interactions with neurotransmitter systems.

The synthesis of this compound typically involves multi-step reactions that allow for efficient production while minimizing by-products. Understanding the synthesis pathways is crucial for exploring its derivatives that may exhibit enhanced biological activity.

Biological Activity Overview

Research indicates that this compound interacts with various neurotransmitter receptors, which is significant for its potential therapeutic applications. Preliminary studies suggest that it may act as an inhibitor of monoamine transporters, similar to other compounds in its class.

Interaction with Neurotransmitter Systems

Initial findings from interaction studies highlight the compound's binding affinity and activity at several neurotransmitter receptors:

  • Dopamine Transporter (DAT) : The compound may inhibit DAT, which is critical for dopamine reuptake in the synaptic cleft.
  • Norepinephrine Transporter (NET) : It potentially inhibits NET, affecting norepinephrine levels.
  • Serotonin Transporter (SERT) : There are indications of SERT inhibition, influencing serotonin signaling.

These interactions are pivotal as they can lead to stimulant effects similar to those observed with other amphetamines.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(2-Methylphenyl)propan-2-amine hydrochlorideC₁₀H₁₅ClNDifferent substitution pattern on the phenyl group
2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochlorideC₁₀H₁₅ClFNContains a fluorine atom, altering pharmacological profile
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochlorideC₁₁H₁₈ClNFeatures an additional methyl group, affecting lipophilicity

The distinct substitution pattern on the aromatic ring in this compound sets it apart from these similar compounds, potentially influencing its biological activity and therapeutic applications .

Case Studies and Research Findings

Several studies have explored the neurochemical profiles of novel psychoactive substances, including those related to this compound. For instance:

  • Monoamine Uptake Inhibition : A study screening various substances found that many acted as potent inhibitors of DAT, NET, and SERT at submicromolar concentrations. This suggests that compounds like this compound may exhibit similar properties .
    • Dopamine Transporter (DAT) : Inhibitors showed significant potential for increasing dopamine levels.
    • Norepinephrine Transporter (NET) : Similar inhibition patterns were observed, indicating potential sympathomimetic effects.

Toxicological Considerations

While exploring its biological activity, it is also essential to consider the toxicological profile of this compound. Acute toxicity studies indicate that compounds in this class may exhibit high toxicity levels. For example, a median lethal dose (LD50) range has been established for structurally related compounds .

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Methylphenyl)propan-2-amine hydrochloride, and how is purity validated?

Answer:
The synthesis typically involves reductive amination of 2-methylacetophenone with ammonium acetate under hydrogenation conditions, followed by hydrochloride salt formation. Key steps include:

  • Reaction Optimization : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–80°C and 3–5 atm H₂ pressure .
  • Purification : Recrystallization from ethanol/ether mixtures improves yield and purity.
  • Analytical Validation :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (mobile phase: 70:30 acetonitrile/0.1% TFA) .
    • NMR : Characteristic peaks include δ 1.6 ppm (singlet, 6H, -C(CH₃)₂) and δ 7.2–7.4 ppm (aromatic protons) .
    • Mass Spectrometry : ESI-MS m/z 164.1 [M+H]⁺ (free base) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation using fume hoods .
  • Spill Management : Collect solids mechanically; avoid water streams to prevent dispersion. Dispose as hazardous waste .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Wash with soap and water; no specific antidote reported .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can researchers resolve contradictions in reported neurochemical effects across in vitro models?

Answer:
Discrepancies may arise from differences in cell lines, receptor affinity assays, or metabolite interference. Methodological recommendations:

  • Standardized Assays : Use SH-SY5Y or PC12 cells with consistent dopamine transporter (DAT) binding protocols (e.g., [³H]-WIN 35,428 labeling) .
  • Metabolite Screening : Employ LC-MS/MS to quantify major metabolites (e.g., N-demethylated derivatives) that may confound results .
  • Control for Batch Variability : Source compounds from certified suppliers (e.g., Cayman Chemical) to minimize purity-related artifacts .

Advanced: What experimental designs mitigate instability of this compound under physiological conditions?

Answer:
Instability in aqueous buffers (pH >6) is due to hydrolysis of the amine group. Strategies include:

  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 4.5–5.5; add antioxidants (e.g., 0.1% ascorbic acid) .
  • Degradation Monitoring : Track via UV-Vis spectroscopy (λmax 270 nm) over 24 hours at 37°C .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How can metabolic pathways be elucidated in preclinical models?

Answer:

  • In Vivo Studies : Administer 10 mg/kg (i.p.) to Sprague-Dawley rats; collect plasma/liver samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Metabolite Profiling : Use UPLC-QTOF-MS with positive ionization mode. Key metabolites include hydroxylated and glucuronidated derivatives .
  • Enzyme Inhibition Assays : Incubate with human liver microsomes + CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Basic: What spectroscopic techniques confirm structural integrity?

Answer:

  • FT-IR : Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) .
  • ¹³C NMR : Signals at δ 25.8 ppm (C(CH₃)₂) and δ 135–140 ppm (aromatic carbons) .
  • XRD : Crystalline structure analysis confirms hydrochloride salt formation (monoclinic system, space group P2₁/c) .

Advanced: What computational methods predict receptor binding affinities?

Answer:

  • Molecular Docking : Use AutoDock Vina with DAT (PDB ID: 4XP4) to simulate binding poses; validate with experimental IC₅₀ values .
  • QSAR Models : Train on phenylalkylamine derivatives to correlate substituent effects (e.g., methyl vs. methoxy groups) with activity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Basic: How is batch-to-batch variability assessed in pharmacological studies?

Answer:

  • Purity Criteria : Require ≥98% purity via HPLC; reject batches with unidentified peaks >0.1% .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values (e.g., C: 62.6%, H: 7.6%, Cl: 17.2%) .
  • Bioactivity Consistency : Test each batch in a standardized DAT inhibition assay (IC₅₀ expected range: 50–100 nM) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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